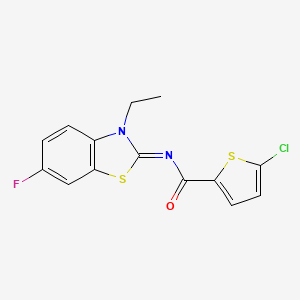

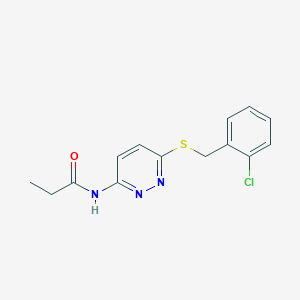

![molecular formula C10H7FN4O2S B2985004 5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol CAS No. 1173305-20-8](/img/structure/B2985004.png)

5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol is a chemical compound with the CAS Number: 1173305-20-8 . It has a molecular weight of 266.26 and its IUPAC name is 5-[(E)-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H, (H3,12,13,16,17,18)/b15-14+ . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

Structural Analysis and Interactions

The structural analysis of related compounds, such as disulfide symmetrically substituted diaza-meta-terphenyl groups, highlights the significance of molecular conformation in crystal packing and intermolecular interactions. These molecules often exhibit complex conformations and engage in π–π stacking interactions, crucial for understanding molecular assembly and reactivity (Betz et al., 2012).

Novel Synthetic Approaches

Research into the synthesis of novel pyrazole derivatives from precursors like methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate showcases innovative approaches in medicinal chemistry. These methods not only expand the chemical space of pyrimidine derivatives but also provide insights into the design of molecules with enhanced biological properties (Thangarasu et al., 2019).

Biological Activity and Potential Medical Applications

Antimicrobial Activity

Compounds with pyrimidine and azole structures have been explored for their antimicrobial properties, showcasing potential as multi-targeting agents against various microbial strains. These studies highlight the therapeutic potential of such compounds in addressing resistance and enhancing treatment efficacy (Sui et al., 2020).

Cancer Research

The role of fluorinated pyrimidines, especially in cancer treatment, has been well-documented. These compounds interfere with nucleic acid synthesis and function, serving as a cornerstone in chemotherapy regimens for various solid tumors. Research continues to explore their mechanism of action, aiming to enhance efficacy and reduce toxicity (Gmeiner, 2020).

Spectroscopic and Computational Studies

Spectroscopic investigation and computational analysis of pyrimidine derivatives provide deep insights into their chemical properties, such as vibrational modes, electronic structures, and interaction potentials. These studies are crucial for designing compounds with specific biological activities and understanding their action at the molecular level (Alzoman et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or in contact with skin .

Propiedades

IUPAC Name |

5-[(2-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVXCGCHFBXVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(NC(=S)NC2=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

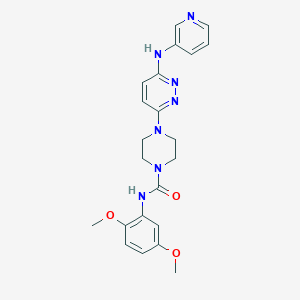

![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)

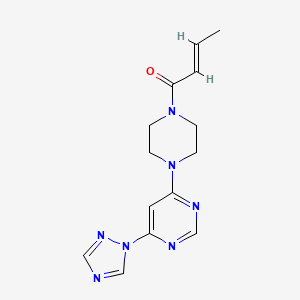

![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)

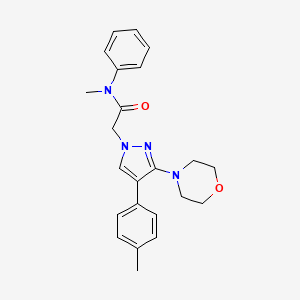

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)